molecular formula C11H8N6O4 B3615418 2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B3615418
M. Wt: 288.22 g/mol
InChI Key: DLGXTORHUOBXGK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole (Scheme 35) and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain . Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

A mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of 9a–f to the double bond of 16a–c; then, an intramolecular cyclization allows the formation of products 17a–q in up to 97% yield with reaction times of 2–4 h (Scheme 4 b) .


Physical and Chemical Properties Analysis

The physicochemical properties of the compounds, such as density, thermal stability, and sensitivity towards impact and friction were evaluated ; all energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation between 622.8 kJ mol −1 and 1211.7 kJ mol −1 .

Mechanism of Action

Results revealed that compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Safety and Hazards

Hazard Statements H302-H315-H319-H335 Precautionary statements P261-P305+P351+P338 MSDS .

Future Directions

A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents . Its single-crystal X-ray analysis revealed that the conformational isomerism of this new energetic material was associated with the configuration of pyrazole (trans or cis) as a cation in the presence of two Hofmeister anions .

Properties

IUPAC Name

2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O4/c1-5-8(11(18)19)10-12-2-6(4-16(10)15-5)9-7(17(20)21)3-13-14-9/h2-4H,1H3,(H,13,14)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXTORHUOBXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1C(=O)O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
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2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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